Quinpirole

Description

Structure

3D Structure

Properties

IUPAC Name |

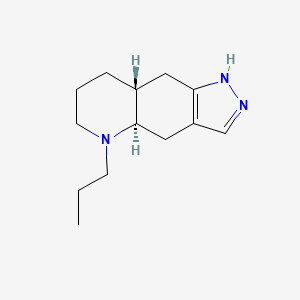

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSUPYGMFAPCFZ-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048229 | |

| Record name | Quinpirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80373-22-4, 74196-92-2 | |

| Record name | Quinpirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80373-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINPIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Quinpirole on D2 vs. D3 Dopamine Receptors

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and widely used dopamine receptor agonist, with a specific focus on its differential effects on the D2 and D3 receptor subtypes. This document details this compound's binding affinities, functional pharmacology in both G-protein dependent and independent pathways, and provides detailed protocols for key experimental assays.

Introduction

This compound is a non-ergoline derivative that acts as a potent agonist at D2-like dopamine receptors, which include the D2, D3, and D4 subtypes.[1] Due to its high affinity and selectivity for this receptor family, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these receptors. While it is often referred to as a D2 receptor agonist, it exhibits high affinity for both D2 and D3 receptors, and understanding its distinct actions at these two subtypes is crucial for interpreting experimental results and for the development of more selective therapeutic agents.[2][3] Both D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins to inhibit adenylyl cyclase.[4] This guide will dissect the nuances of this compound's interaction with D2 and D3 receptors, presenting quantitative data, signaling pathways, and detailed experimental methodologies.

Binding Characteristics of this compound at D2 and D3 Receptors

The affinity of an agonist for its receptor is a key determinant of its potency. For GPCRs like the D2 and D3 receptors, agonists can exhibit different affinities for the high-affinity (G-protein coupled) and low-affinity (G-protein uncoupled) states of the receptor. This compound has been shown to bind with high affinity to both D2 and D3 receptors, with some studies suggesting a degree of selectivity for the D3 subtype.[5]

Table 1: this compound Binding Affinity (Ki) at Dopamine D2 and D3 Receptors

| Receptor Subtype | Ki (nM) | Receptor State | Species/System | Reference |

| D2 | ~4.0 | High-affinity | Human cloned | |

| 4.8 | High-affinity | Canine striatum | ||

| 2.3 | Not specified | Rat striatum | ||

| D3 | 0.6 | High-affinity | Human cloned | |

| 7.3 | Low-affinity | Human cloned | ||

| 5.1 | Not specified | Canine striatum |

Functional Pharmacology of this compound

This compound acts as a full agonist at both D2 and D3 receptors, primarily through the G-protein dependent pathway. However, like many GPCRs, D2 and D3 receptors can also signal through G-protein independent pathways, most notably via β-arrestin recruitment.

G-Protein Dependent Signaling

The canonical signaling pathway for D2 and D3 receptors involves their coupling to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a primary mechanism by which these receptors exert their physiological effects.

Table 2: Functional Potency (EC50) and Efficacy of this compound at D2 and D3 Receptors

| Assay | Parameter | D2 Receptor | D3 Receptor | Notes | Reference |

| G-protein Activation (GIRK channel) | EC50 (nM) | 38 | - | Human D2long in HEK cells | |

| Microphysiometry | pEC50 | 7.4 (EC50 ≈ 40 nM) | 8.4 (EC50 ≈ 4 nM) | Human receptors in CHO cells | |

| Gαi1 Coupling (BRET) | logEC50 (M) | - | -8.0 ± 0.3 (EC50 ≈ 10 nM) | Human receptors in HEK-293 cells | |

| Efficacy (Microphysiometry) | Agonism | Full agonist | Full agonist | Compared to this compound |

G-Protein Independent Signaling: β-Arrestin Recruitment

Upon agonist-induced activation and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), D2 and D3 receptors can recruit β-arrestin proteins. This process is classically associated with receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for various signaling proteins, initiating G-protein independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. This compound has been demonstrated to be a full agonist for β-arrestin2 recruitment to the D2 receptor.

Table 3: this compound-Induced β-Arrestin Recruitment

| Receptor Subtype | EC50 (nM) | Efficacy | Notes | Reference |

| D2S | 75 | Full agonist | BRET assay in HEK293 cells | |

| D3 | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of ligands like this compound at D2 and D3 receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Materials and Reagents:

-

Cell membranes from CHO or HEK293 cells stably expressing the human D2 or D3 receptor.

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Test compound (this compound).

-

Non-specific agent (e.g., 10 µM Butaclamol or Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and liquid scintillation counter.

-

-

Protocol:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding wells: Add assay buffer, a fixed concentration of radioligand (at or near its Kd), and the cell membrane suspension.

-

Non-specific Binding (NSB) wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

-

Competition wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

-

Materials and Reagents:

-

Cell membranes expressing the D2 or D3 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well plates, glass fiber filters, scintillation counter.

-

-

Protocol:

-

Pre-incubate cell membranes with GDP in assay buffer on ice.

-

In a 96-well plate, add the membrane suspension to wells containing serial dilutions of the test compound (for agonist stimulation) or buffer (for basal binding).

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding (total minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).

-

cAMP Functional Assay

This assay measures the functional consequence of D2/D3 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Materials and Reagents:

-

Whole cells (e.g., CHO or HEK293) expressing the D2 or D3 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

-

-

Protocol:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with serial dilutions of the test compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of the agonist is measured as a reduction in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of the agonist to determine the IC50 (which corresponds to the EC50 for the inhibitory effect).

-

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure the interaction between a receptor and β-arrestin in live cells.

-

Materials and Reagents:

-

HEK293 cells co-transfected with constructs for the D2 or D3 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Test compound (this compound).

-

Coelenterazine h (luciferase substrate).

-

96-well white microplates.

-

A plate reader capable of measuring dual-emission luminescence.

-

-

Protocol:

-

Seed the transfected cells into a 96-well plate.

-

The following day, wash the cells with assay buffer.

-

Add the luciferase substrate, coelenterazine h, to each well.

-

Immediately add serial dilutions of the test compound.

-

Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using the plate reader.

-

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Plot the change in BRET ratio against the log concentration of the agonist to determine the EC50 and Emax.

-

Experimental Workflow

The characterization of a ligand's mechanism of action typically follows a hierarchical workflow, starting from binding assays to progressively more complex functional assays.

Summary of this compound's Mechanism of Action: D2 vs. D3

This compound is a potent agonist at both D2 and D3 dopamine receptors. The available data indicates some key distinctions in its mechanism of action at these two subtypes:

-

Binding Affinity: this compound generally exhibits high nanomolar to sub-nanomolar affinity for the high-affinity state of both D2 and D3 receptors. Some studies suggest a higher affinity for the D3 receptor.

-

G-Protein Signaling Potency: Functional assays indicate that this compound may be more potent at the D3 receptor in mediating G-protein dependent signaling, as suggested by microphysiometry data showing a lower EC50 at D3 compared to D2.

-

β-Arrestin Signaling: this compound is a full agonist for β-arrestin recruitment at the D2 receptor. Comparative data for the D3 receptor is less available, highlighting an area for further research to fully understand potential functional selectivity or "biased agonism" of this compound.

References

- 1. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of [3H]this compound binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling activation-related rearrangements and intrinsic divergence from ligand-induced conformational changes of the dopamine D3 and D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of [3H]this compound binding to human dopamine D2A and D3 receptors: effects of ions and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Quinpirole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinpirole is a potent and selective dopamine D2 and D3 receptor agonist widely utilized in preclinical research to investigate the roles of these receptors in normal physiological processes and in pathological conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and key signaling pathways. Detailed experimental methodologies for cited assays are provided to facilitate study replication and extension. All quantitative data are summarized in structured tables, and signaling and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction

This compound hydrochloride is a psychoactive research chemical that acts as a selective agonist at D2 and D3 dopamine receptors[1]. Its ability to modulate dopaminergic neurotransmission has made it an invaluable tool for studying a wide range of physiological and behavioral processes, including locomotion, motivation, and reward. Furthermore, this compound is extensively used to develop animal models for neuropsychiatric disorders such as obsessive-compulsive disorder (OCD) and to investigate the mechanisms of action of antipsychotic drugs[1]. This guide synthesizes the current understanding of this compound's pharmacology, providing a detailed technical resource for professionals in the fields of neuroscience and drug development.

Receptor Binding Affinity

This compound exhibits high affinity for the dopamine D2 and D3 receptors, with a lesser affinity for the D4 receptor and significantly lower affinity for the D1 receptor. The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference(s) |

| D2 | [3H]Spiperone | Canine Striatum | Canine | 4.8 | [1] |

| D3 | [3H]Spiperone | - | - | 5.1 | [1] |

| D2 | - | - | - | 4.8 | [2] |

| D3 | - | - | - | 24 | |

| D4 | - | - | - | 30 | |

| D1 | - | - | - | 1900 | |

| D2L | [3H]Spiperone | CHO Cells | Human | 260 |

Functional Activity

As a dopamine receptor agonist, this compound modulates downstream signaling pathways upon receptor binding. The functional potency of an agonist is often quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various functional assays. For D2-like receptors, which are typically coupled to Gi/o proteins, agonist activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Table 2: this compound Functional Activity (EC50/IC50)

| Assay Type | Cell Line | Parameter Measured | EC50/IC50 (nM) | Reference(s) |

| cAMP Inhibition | HEK293T | Inhibition of isoproterenol-stimulated cAMP | EC50: 3.2 | |

| cAMP Inhibition | HEK293T | Dose-dependent change in cADDis sensor | EC50: 3.4 | |

| cAMP Inhibition | HEK293_ASC0083 | Reversal of forskolin-stimulated fluorescence | pEC50: 8.18 (equivalent to ~6.6 nM) | |

| cAMP Inhibition | CHO-D2 | Inhibition of sCT-induced cAMP production | EC50: ~1.1 | |

| β-arrestin-2 Translocation | HTLA | Tango Assay | EC50: 2.0 | |

| β-arrestin-2 Recruitment | HEK293 | BRET Assay | EC50: 6.7 | |

| Gαi1 Coupling | HEK-293 | BRET Assay | logEC50: -8.0 ± 0.3 (equivalent to ~10 nM) |

Signaling Pathways

This compound's effects are primarily mediated through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) that signal through both G protein-dependent and G protein-independent pathways.

G Protein-Dependent Signaling

Upon activation by this compound, D2/D3 receptors couple to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This canonical pathway is central to many of the physiological effects of D2/D3 receptor activation.

β-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, D2 receptor activation by this compound can also initiate signaling cascades through β-arrestin 2. This pathway is G protein-independent and involves the recruitment of β-arrestin 2 to the receptor. This interaction can lead to the activation of the Akt/GSK3β (Glycogen Synthase Kinase 3 beta) signaling pathway, which has been implicated in neuroinflammation and cell survival.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for dopamine receptors using a competition radioligand binding assay.

Materials:

-

Cell membranes expressing the dopamine receptor of interest.

-

Radioligand (e.g., [3H]Spiperone).

-

Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Assay Buffer: Wash buffer with 0.1% bovine serum albumin (BSA).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold wash buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of this compound at various concentrations.

-

50 µL of radioligand at a final concentration close to its Kd.

-

100 µL of the prepared cell membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol provides a general workflow for in vivo microdialysis in rodents to measure the effect of this compound on extracellular neurotransmitter levels.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration.

-

Analytical system for neurotransmitter quantification (e.g., HPLC-ECD).

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect baseline dialysate samples into a fraction collector to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Sample Analysis: Analyze the dialysate samples for neurotransmitter concentrations using an appropriate analytical method like HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and analyze the time course of the drug effect.

Conclusion

This compound is a well-characterized and highly selective dopamine D2/D3 receptor agonist that serves as a critical tool in neuropharmacological research. Its distinct binding profile and functional activities, mediated through both G protein-dependent and β-arrestin-dependent signaling pathways, allow for the precise investigation of dopaminergic systems. The experimental protocols detailed in this guide provide a foundation for the continued use of this compound in advancing our understanding of dopamine receptor function in health and disease. It is imperative for researchers to consider the specific experimental conditions, such as the cell line or tissue preparation being used, as these can influence the observed pharmacological parameters.

References

Quinpirole's Influence on Rodent Behavior: A Technical Guide

An In-depth Examination of the D2/D3 Receptor Agonist's Effects in Preclinical Behavioral Models

This technical guide provides a comprehensive overview of the behavioral effects of quinpirole, a selective dopamine D2/D3 receptor agonist, in commonly used rodent models. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on locomotor activity, operant conditioning, anxiety, depression-related behaviors, and sensorimotor gating. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuropharmacological profile.

Core Concepts: this compound and Dopamine D2/D3 Receptor Function

This compound acts as a potent agonist at dopamine D2 and D3 receptors, which are key components of the central nervous system's reward and motor control pathways. These G protein-coupled receptors are primarily inhibitory, reducing adenylyl cyclase activity and consequently lowering intracellular cyclic AMP (cAMP) levels. Activation of D2/D3 receptors influences a wide range of behaviors, and this compound serves as a critical tool to probe these functions in preclinical research.

Mechanism of Action: Signaling Pathway

Activation of D2-like receptors by this compound initiates an intracellular signaling cascade that modulates neuronal excitability and gene expression. The diagram below illustrates the canonical D2 receptor signaling pathway.

Effects on Locomotor Activity

This compound exerts dose-dependent and biphasic effects on locomotor activity in rodents. Low doses typically suppress activity, attributed to the activation of presynaptic D2 autoreceptors, which reduces dopamine release. Conversely, higher doses lead to an initial period of hypoactivity followed by robust hyperactivity, resulting from the stimulation of postsynaptic D2 receptors.[1][2] Repeated administration of this compound can lead to behavioral sensitization, characterized by a progressively enhanced locomotor response.[3][4][5]

Quantitative Data Summary

| Behavioral Model | Species/Strain | Dose (mg/kg, s.c. unless noted) | Key Findings |

| Open Field | Rats (Sprague-Dawley) | 0.0, 0.02, 0.2, 2.0 | Biphasic response at 0.2 and 2.0 mg/kg: early suppression followed by later activation. |

| Open Field | Mice (ICR) | 0.05, 0.5, 2.0, 3.0, 5.0 | 0.5 mg/kg significantly decreased locomotor activity in the first 30 minutes. |

| Open Field | Rats (Long-Evans) | 0.5 (repeated injections) | Repeated administration induced a nearly 4-fold increase in distance traveled, indicating behavioral sensitization. |

| Home-cage Monitoring | Mice | 0.5 (i.p.) | Increased locomotor activity during the dark phase and decreased activity during the light phase. |

Experimental Protocol: Open Field Test

The open field test is a common method to assess general locomotor activity and exploratory behavior.

-

Apparatus: A square or circular arena with walls to prevent escape, typically equipped with automated photobeam tracking systems or video recording for later analysis.

-

Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.

-

Procedure:

-

Administer this compound or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).

-

Place the animal in the center of the open field arena.

-

Record locomotor activity for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis: Key parameters include total distance traveled, time spent in different zones of the arena (center vs. periphery), rearing frequency, and stereotyped behaviors.

Experimental Workflow Diagram

Effects on Operant Conditioning

This compound can modulate performance in operant conditioning tasks, often in a manner that suggests effects on motivation, reinforcement, and behavioral flexibility.

Quantitative Data Summary

| Behavioral Model | Species/Strain | Dose (mg/kg) | Key Findings |

| Nose Poke for Water Reward | Rats | 0.08, 0.60 | The lower dose interfered with the acquisition of the task, while the higher dose led to perseverative behavior during extinction. |

| Conditioned Reinforcement | Rats | Not specified | This compound maintained responding for a conditioned stimulus previously paired with cocaine, suggesting it enhances the reinforcing properties of conditioned cues. |

| Observing Response Task | Rats | 0.5 (10 treatments) | Selectively and lastingly increased checking behavior, both functional and non-functional. |

Experimental Protocol: Operant Conditioning (Fixed Ratio Schedule)

This protocol describes a basic fixed-ratio schedule for a food reward.

-

Apparatus: An operant conditioning chamber equipped with levers or nose-poke apertures, a food dispenser, and a control system to program reinforcement schedules.

-

Food Restriction: Animals are typically food-restricted to approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward.

-

Training:

-

Magazine Training: Train the animal to associate the sound of the food dispenser with the delivery of a food pellet.

-

Shaping: Reinforce successive approximations of the desired response (e.g., lever press or nose poke).

-

Fixed Ratio (FR) Schedule: Once the response is acquired, implement an FR schedule (e.g., FR1, where every response is reinforced, or FR5, where every fifth response is reinforced).

-

-

Testing:

-

Administer this compound or vehicle.

-

Place the animal in the operant chamber and run the session for a predetermined duration or number of reinforcements.

-

-

Data Analysis: Primary measures include the rate of responding, number of rewards earned, and latency to respond.

Effects on Anxiety- and Depression-Related Behaviors

The effects of this compound on anxiety and depression-like behaviors are complex and can be dose- and context-dependent.

Quantitative Data Summary

| Behavioral Model | Species/Strain | Dose (mg/kg) | Key Findings |

| Elevated Plus Maze | Mice | 0.0625-0.5 | Higher doses disrupted locomotion and exploration, confounding the interpretation of anxiety-like behavior. |

| Forced Swim Test | Rats | Not specified | This compound decreased immobility time, suggesting an antidepressant-like effect. |

| Agonistic Encounters | Mice | 0.2, 0.4, 0.8 (i.p.) | The 0.2 mg/kg dose selectively decreased offensive behaviors, while the 0.8 mg/kg dose increased defensive/submissive behaviors, suggesting anxiogenic-like properties at higher doses. |

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

-

Acclimation: Acclimate animals to the testing room for at least 30-60 minutes.

-

Procedure:

-

Administer this compound or vehicle.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

-

Data Analysis: Measures include the time spent in the open arms versus the closed arms, the number of entries into each arm type, and risk assessment behaviors (e.g., head dips over the edge of the open arms).

Experimental Protocol: Forced Swim Test (FST)

The FST is used to screen for antidepressant-like activity.

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Pre-swim (for rats): On the day before the test, place the rat in the water for 15 minutes.

-

Test Day: Administer this compound or vehicle. After the appropriate pre-treatment time, place the animal in the water for a 5-6 minute test session.

-

-

Data Analysis: The primary measure is the duration of immobility, with decreased immobility suggesting an antidepressant-like effect.

Effects on Sensorimotor Gating (Prepulse Inhibition)

Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, a neural process that filters out irrelevant stimuli. Deficits in PPI are observed in certain neuropsychiatric disorders, and this test is used to model these deficits.

Quantitative Data Summary

| Behavioral Model | Species/Strain | Dose (mg/kg) | Key Findings |

| Prepulse Inhibition | Rats | Not specified | Systemic administration of this compound disrupts PPI. |

| Prepulse Inhibition | Rats (neonatal treatment) | 1.0 (neonatal) | Neonatal treatment with this compound resulted in PPI deficits in adulthood. |

| Prepulse Inhibition | Rhesus Macaques | Not specified (direct infusion) | Infusion of this compound into the nucleus accumbens disrupted PPI. |

Experimental Protocol: Prepulse Inhibition (PPI)

-

Apparatus: A startle chamber that can deliver acoustic stimuli (a loud startling pulse and a softer prepulse) and measure the whole-body startle response.

-

Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background noise.

-

Procedure:

-

The session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.

-

Prepulse + Pulse trials: The startling pulse is preceded by a weak prepulse (e.g., 3-16 dB above background).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Administer this compound or vehicle prior to the session.

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the Prepulse + Pulse trials compared to the Pulse-alone trials: [1 - (startle amplitude on prepulse+pulse trial / startle amplitude on pulse-alone trial)] x 100.

Conclusion

This compound is a versatile pharmacological tool that induces a robust and reproducible spectrum of behavioral effects in rodents. Its dose-dependent and often biphasic actions on locomotion, operant behavior, and sensorimotor gating provide valuable insights into the role of the D2/D3 dopamine system in regulating these functions. The development of behavioral sensitization with repeated administration also offers a model for studying neuroadaptations relevant to addiction and other psychiatric disorders. This guide provides a foundational framework for designing, conducting, and interpreting studies involving this compound in rodent behavioral models. Researchers should carefully consider the specific dose, route of administration, and timing of behavioral testing, as these factors critically influence the observed outcomes.

References

The Discovery and Development of Quinpirole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinpirole, a potent and selective dopamine D2 and D3 receptor agonist, has been an invaluable tool in neuroscience research for decades. Its development marked a significant step in understanding the role of specific dopamine receptor subtypes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, detailing its pharmacological properties, key experimental methodologies used in its characterization, and the signaling pathways it modulates. Quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate replication and further research. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows, offering a clear and concise reference for researchers in the field.

Introduction: The Quest for Dopamine Receptor Selectivity

The journey to understand the complex roles of dopamine in the central nervous system has been intrinsically linked to the development of pharmacological tools that can selectively target its various receptor subtypes. In the mid-20th century, the identification of dopamine as a key neurotransmitter spurred the development of agonists and antagonists. However, these early compounds often lacked specificity, limiting the ability to dissect the distinct functions of the burgeoning family of dopamine receptors. The discovery of multiple dopamine receptor subtypes, initially categorized as D1 and D2, and later expanded to include D3, D4, and D5, created a demand for more selective ligands. It was within this scientific landscape that this compound emerged as a pivotal research chemical.

Discovery and Synthesis

This compound, chemically known as (-)-trans-4aR,8aR-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline, was synthesized as part of an effort to develop potent and selective agonists for the D2 dopamine receptor. The synthesis of the active (-)-enantiomer of this compound was a key achievement, as pharmacological activity was found to reside in this specific stereoisomer.

The synthesis involved a multi-step process, which has been refined over the years for improved efficiency. A common synthetic route starts from 6-methoxyquinoline, which undergoes a series of reductions and alkylations to form the core decahydroquinoline structure. Subsequent formylation and condensation with hydrazine yield the pyrazole ring, resulting in the final this compound molecule. The resolution of the racemic mixture to obtain the pharmacologically active (-)-enantiomer is a critical step, often achieved through crystallization with a chiral acid.

Pharmacological Profile: A Selective D2/D3 Receptor Agonist

This compound is primarily characterized by its high affinity and agonist activity at dopamine D2 and D3 receptors. Its selectivity for these receptors over D1 and D4 receptors has made it an indispensable tool for elucidating the physiological roles of the D2-like receptor family.

Receptor Binding Affinity

The binding affinity of this compound for various dopamine receptor subtypes has been extensively characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

| Receptor Subtype | Reported Ki (nM) |

| D1 | 1900[1] |

| D2 | 4.8[1][2] |

| D3 | 5.1 - 24[1][2] |

| D4 | 30 |

Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used.

Functional Activity

As a full agonist at D2 and D3 receptors, this compound mimics the action of dopamine by activating these receptors and initiating downstream intracellular signaling cascades. This agonist activity is responsible for its wide range of pharmacological effects observed in both in vitro and in vivo studies.

Key Experimental Protocols

The characterization of this compound's pharmacological profile has relied on a variety of standardized experimental techniques. The following sections provide detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for dopamine receptors.

Objective: To determine the Ki value of this compound at dopamine D2 receptors.

Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

-

[3H]-Spiperone (radioligand)

-

This compound hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

-

Non-specific binding control: Haloperidol (10 µM)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a concentration close to its Kd, e.g., 0.2 nM), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of this compound (e.g., from 10-11 to 10-5 M), 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (Inhibition)

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of Gi/o-coupled D2 receptors.

Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer or serum-free medium.

-

Forskolin (an adenylyl cyclase activator).

-

This compound hydrochloride.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Assay:

-

Aspirate the growth medium and wash the cells once with assay buffer.

-

Add 50 µL of assay buffer containing varying concentrations of this compound (e.g., from 10-11 to 10-5 M) to the wells.

-

Add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 1 µM) to all wells except the basal control.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

-

Signaling Pathways

Activation of D2 and D3 receptors by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase through the activation of Gαi/o proteins, leading to a decrease in intracellular cAMP levels. However, this compound-mediated D2 receptor activation also triggers non-canonical, cAMP-independent signaling pathways that are crucial for many of its physiological effects. One of the most well-characterized of these is the Akt/GSK3-β pathway.

D2R/Akt/GSK3-β Signaling Pathway

Upon binding of this compound to the D2 receptor, the Gβγ subunits of the dissociated G-protein can activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B) at the plasma membrane, where it is subsequently phosphorylated and activated by Phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3-beta (GSK3-β). This pathway is implicated in various cellular processes, including cell survival, proliferation, and synaptic plasticity.

Experimental Workflow: In Vivo Behavioral Studies

This compound is widely used in animal models to study the behavioral effects of D2/D3 receptor activation. A typical workflow for a locomotor activity study in rats is outlined below.

Conclusion

This compound has played a crucial role in advancing our understanding of the dopamine system. Its selectivity for D2 and D3 receptors has enabled researchers to dissect the specific functions of these receptors in health and disease. This technical guide has provided a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, along with detailed experimental protocols and visualizations of its signaling pathways and experimental applications. As research into the complexities of dopamine signaling continues, this compound will undoubtedly remain an essential tool for neuroscientists and pharmacologists worldwide.

References

The Role of Quinpirole in Addiction and Reward Pathway Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of quinpirole, a selective dopamine D2/D3 receptor agonist, and its pivotal role as a pharmacological tool in the study of addiction and the brain's reward pathways. We will explore its mechanism of action, detail its application in key preclinical models of addiction, and present quantitative data and experimental protocols to facilitate reproducible research.

Mechanism of Action and Cellular Signaling

This compound exerts its effects by binding to and activating D2-like dopamine receptors (D2, D3, and D4), with a notable affinity for the D2 and D3 subtypes.[1][2] These receptors are G protein-coupled receptors (GPCRs) that couple primarily to the Gi/o family of inhibitory G proteins.[3][4] Activation by this compound initiates a cascade of intracellular signaling events that collectively modulate neuronal excitability, gene expression, and synaptic plasticity.

Canonical Gi/o-Protein Dependent Signaling

The classical signaling pathway activated by this compound involves the inhibition of adenylyl cyclase. Upon receptor binding, the activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This pathway is a cornerstone of the inhibitory effects of D2 receptor activation.

Modulation of Ion Channels

This compound-induced D2 receptor activation directly influences neuronal membrane potential through the modulation of several key ion channels:

-

GIRK Channels: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[3]

-

Voltage-Gated Calcium Channels (VGCCs): Inhibition of N-type and P/Q-type VGCCs, which reduces calcium influx and subsequent neurotransmitter release.

-

NALCN: Inhibition of the sodium leak channel (NALCN), which contributes to reducing neuronal pacemaking activity.

These actions collectively decrease neuronal firing rates and neurotransmitter release, forming the basis of the inhibitory function of presynaptic D2 autoreceptors.

Non-Canonical and cAMP-Independent Signaling

Beyond the classical pathway, this compound has been shown to trigger signaling through cAMP-independent mechanisms that are crucial for long-term neuroplasticity:

-

Akt/GSK3β Pathway: this compound can induce the phosphorylation and activation of Akt (Protein Kinase B), which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β). This pathway is implicated in cell survival and behavioral activation. Systemic this compound administration has been shown to increase Akt phosphorylation in the ventral striatum.

-

ERK Signaling: Activation of the D2 receptor by this compound can also lead to the phosphorylation of Extracellular signal-regulated kinases (ERK1/2). The ERK pathway is a critical regulator of synaptic plasticity and plays a central role in the molecular mechanisms underlying drug addiction and learning.

Application in Preclinical Models of Addiction

This compound is extensively used in various animal models to probe the neurobiological basis of addiction. Its effects are highly dose-dependent, a critical factor in experimental design and interpretation.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug's effects. This compound has been shown to produce a conditioned place preference, indicating rewarding effects, although outcomes can vary by dose, with very high doses sometimes inducing aversion. Other studies have reported a failure to induce CPP, highlighting the complexity of its motivational effects.

Table 1: Summary of this compound Effects in Conditioned Place Preference (CPP) Studies

| Species | Dose Range (mg/kg, IP) | Route | Outcome | Reference(s) |

|---|---|---|---|---|

| Rat | 0.01 - 5.0 | IP | Significant place preference established | |

| Rat | 0.05 | SC | No significant influence on CPP by itself | |

| Rat | 5.0 (intra-VP) | Microinjection | Induced place aversion |

| Mouse | Not specified | Not specified | Failed to form CPP | |

Experimental Protocol: Conditioned Place Preference (CPP)

This protocol is adapted from methodologies described in the literature.

-

Apparatus: A three-chamber apparatus consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor) connected by a smaller, neutral start chamber.

-

Phase 1: Pre-Conditioning (Baseline Preference Test, Day 1): Each animal is placed in the central chamber and allowed to freely explore the entire apparatus for 15-20 minutes. The time spent in each conditioning chamber is recorded to establish any initial bias. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded.

-

Phase 2: Conditioning (Days 2-9, 8 days): This phase consists of alternating daily sessions.

-

Drug Pairing: On one day, the animal receives an intraperitoneal (IP) injection of this compound (e.g., 0.25 mg/kg) and is immediately confined to one of the conditioning chambers (e.g., the initially non-preferred chamber) for 30 minutes.

-

Vehicle Pairing: On the alternate day, the animal receives a vehicle (saline) injection and is confined to the opposite chamber for 30 minutes. The assignment of drug-paired and vehicle-paired chambers is counterbalanced across subjects.

-

-

Phase 3: Post-Conditioning (Expression Test, Day 10): The animal, in a drug-free state, is again placed in the central chamber and allowed to freely explore the entire apparatus for 15-20 minutes. The time spent in each chamber is recorded.

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the expression test. A significant increase in time spent in the drug-paired chamber compared to baseline or a control group indicates a conditioned place preference.

Drug Self-Administration

The self-administration paradigm is a gold standard for assessing the reinforcing efficacy of a drug, modeling the voluntary and compulsive drug-taking behavior central to addiction. Studies show that while naive animals may not readily self-administer this compound, a history of exposure to a highly reinforcing drug like cocaine can establish this compound self-administration, suggesting it can substitute for or reinstate cocaine-seeking behavior.

Table 2: Summary of this compound Effects in Self-Administration Studies

| Species | Dose per Infusion (mg/kg) | Key Finding | Reference(s) |

|---|---|---|---|

| Rhesus Monkey | 0.0001 - 0.003 | Self-administered above saline levels; significant correlation between max rate for this compound and cocaine. |

| Rat | Not specified | A history of cocaine self-administration was necessary to establish this compound self-administration. | |

Experimental Protocol: Intravenous Self-Administration

This protocol outlines the key steps for establishing drug self-administration in rodents.

-

Surgical Preparation: Rats are anesthetized and surgically implanted with an indwelling intravenous (IV) catheter, typically into the jugular vein. The catheter is passed subcutaneously to exit on the animal's back, where it can be connected to a drug delivery system.

-

Recovery: Animals are allowed to recover from surgery for 5-7 days, during which catheters are flushed daily with a heparinized saline solution to maintain patency.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (one "active," one "inactive"), a stimulus light above the active lever, and a syringe pump for infusions. The chamber is housed within a sound-attenuating cubicle.

-

Acquisition Phase: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours/day).

-

A response on the active lever results in the delivery of a small volume of this compound solution intravenously over a few seconds.

-

Each infusion is paired with the presentation of a conditioned stimulus (e.g., illumination of the stimulus light).

-

Following each infusion, a "time-out" period (e.g., 20 seconds) is initiated, during which active lever presses have no consequence.

-

Responses on the inactive lever are recorded but have no programmed consequences.

-

-

Data Analysis: Acquisition of self-administration is defined by criteria such as a stable number of infusions per session over several days and significantly higher responding on the active versus the inactive lever. The reinforcing efficacy can be further tested using progressive-ratio schedules of reinforcement.

Locomotor Sensitization

Repeated, intermittent administration of this compound leads to a progressive and enduring enhancement of its locomotor-activating effects, a phenomenon known as behavioral sensitization. This is thought to model the neuroplastic changes in the reward pathway that contribute to the incentive-motivational aspects of addiction. This compound typically produces a biphasic effect on locomotion: an initial period of hypoactivity (thought to be mediated by presynaptic D2 autoreceptors) followed by a period of hyperactivity (mediated by postsynaptic D2 receptors).

Table 3: Summary of this compound Effects on Locomotor Activity

| Species | Dose Range (mg/kg) | Route | Key Finding | Reference(s) |

|---|---|---|---|---|

| Mouse | 0.5 | SC | Significant decrease in locomotor activity (hypoactivity) | |

| Mouse | 1.0 | Not specified | Biphasic response: initial immobility (0-50 min) followed by hyperactivity. | |

| Rat | 0.05 - 1.6 | Not specified | Dose-dependent increase in locomotion, more pronounced in adolescent vs. adult rats. |

| Rat | Not specified | Not specified | Chronic treatment induces behavioral sensitization; associated with increased dopamine activity in subcortical structures. | |

Impact on the Mesolimbic Reward Pathway

This compound's influence on addiction-related behaviors is primarily mediated by its actions on the mesolimbic dopamine system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). Its effects are critically dependent on whether it is acting on presynaptic autoreceptors or postsynaptic receptors.

-

Presynaptic Autoreceptor Activation (Low Doses): At lower doses, this compound preferentially stimulates D2 autoreceptors located on the cell bodies of dopamine neurons in the VTA and on their terminals in the NAc. This activation inhibits the synthesis and release of dopamine, leading to a decrease in the overall dopaminergic tone in the reward circuit. This mechanism is responsible for the initial hypoactive and potentially aversive effects of the drug.

-

Postsynaptic Receptor Activation (High Doses): At higher doses, this compound saturates the presynaptic autoreceptors and begins to act robustly on postsynaptic D2 receptors located on medium spiny neurons within the NAc and other striatal regions. This direct stimulation of postsynaptic neurons underlies the locomotor-activating and rewarding properties of the drug.

This dose-dependent duality makes this compound an invaluable tool for dissecting the distinct roles of pre- and postsynaptic D2 receptors in modulating reward and motivation.

Conclusion

This compound is a versatile and indispensable pharmacological agent in addiction research. Its selective agonism at D2/D3 dopamine receptors allows for the precise manipulation of the mesolimbic reward system. Through its application in robust behavioral paradigms such as conditioned place preference, self-administration, and locomotor sensitization, researchers have significantly advanced the understanding of dopamine's role in reward, motivation, and the development of compulsive drug-seeking behaviors. The compound's complex, dose-dependent effects—spanning presynaptic inhibition to postsynaptic activation—underscore the nuanced regulatory control exerted by the D2 receptor system. A thorough understanding of its signaling pathways and its differential effects in preclinical models is essential for professionals aiming to develop novel therapeutics for substance use disorders.

References

- 1. The D2-like Dopamine Receptor Agonist this compound Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of [3H]this compound binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Modeling Obsessive-Compulsive Disorder with Quinpirole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of the dopamine D2/D3 receptor agonist, Quinpirole, in establishing animal models of obsessive-compulsive disorder (OCD). Chronic administration of this compound has been shown to reliably induce compulsive-like behaviors in rodents, particularly compulsive checking, offering a valuable pharmacological tool for investigating the neurobiology of OCD and for the preclinical assessment of novel therapeutic agents. This document details the underlying mechanism of action, comprehensive experimental protocols for behavioral assessment, and a summary of quantitative data from key studies. Furthermore, it includes visual diagrams of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this model.

Introduction

Obsessive-compulsive disorder (OCD) is a debilitating neuropsychiatric condition characterized by intrusive, persistent thoughts (obsessions) and repetitive, ritualistic behaviors (compulsions).[1] To unravel the complex neurobiological underpinnings of OCD and to develop more effective treatments, researchers rely on robust animal models that recapitulate key aspects of the disorder. The this compound sensitization model is a widely used pharmacological approach to induce and study compulsive-like behaviors in rodents.[1][2]

This compound is a potent agonist of the D2 and D3 dopamine receptors.[1] While acute administration can have varied effects, chronic or repeated administration leads to behavioral sensitization, manifesting as excessive and repetitive checking of specific objects or locations in an open-field environment.[3] This behavior meets several criteria for compulsivity, making it a valuable analogue for studying the compulsive aspects of OCD. This guide serves as a technical resource for researchers aiming to implement the this compound model in their work.

Mechanism of Action: Dopaminergic Pathways

This compound exerts its effects by stimulating D2 and D3 dopamine receptors, which are highly expressed in the cortico-striato-thalamo-cortical (CSTC) circuits implicated in OCD. These receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gi/o pathway.

Activation of the D2 receptor by this compound initiates a signaling cascade that involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent reduction in the activity of Protein Kinase A (PKA). This modulation of the dopaminergic system, particularly within the striatum, is believed to disrupt the normal gating functions of the CSTC loops, leading to the emergence of perseverative and compulsive behaviors.

References

- 1. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine D2/D3 receptor agonist this compound increases checking-like behaviour in an operant observing response task with uncertain reinforcement: A novel possible model of OCD - PMC [pmc.ncbi.nlm.nih.gov]

Quinpirole's Impact on Neuroinflammation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily mediated by the activation of glial cells such as microglia and astrocytes, is a critical underlying factor in the pathogenesis of a wide range of neurological disorders, including traumatic brain injury (TBI), Parkinson's disease, and epilepsy. The dopamine D2 receptor (D2R) has emerged as a promising therapeutic target for mitigating this detrimental inflammatory cascade. Quinpirole, a selective D2R/D3R agonist, has demonstrated significant anti-inflammatory and neuroprotective properties in various preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates neuroinflammatory pathways. We will detail the core signaling cascades, present quantitative data from key studies in a structured format, outline relevant experimental protocols, and provide visual diagrams of the molecular interactions and experimental workflows.

Introduction

The central nervous system (CNS) possesses a resident immune system wherein microglia and astrocytes play a pivotal role. In response to injury or pathogenic stimuli, these glial cells become activated, releasing a plethora of inflammatory mediators, including cytokines and chemokines. While this response is initially protective, chronic or excessive activation contributes to a state of neuroinflammation that drives neuronal damage and inhibits recovery.

This compound's therapeutic potential lies in its ability to activate the D2R, a G protein-coupled receptor expressed on glial cells. This activation triggers a cascade of intracellular signaling events that collectively suppress the pro-inflammatory phenotype of these cells. The primary mechanisms involve the modulation of the Akt/GSK3-β pathway, inhibition of the canonical NF-κB signaling pathway, and direct interference with the assembly of the NLRP3 inflammasome.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects through three principal, interconnected signaling pathways following its binding to the D2 receptor on glial cells.

D2R/Akt/GSK3-β Signaling Pathway

Activation of the D2R by this compound initiates a signaling cascade that promotes cell survival and reduces inflammation. A key study demonstrated that in a mouse model of TBI, this compound administration significantly increased the phosphorylation of Akt, which in turn led to the inhibitory phosphorylation of glycogen synthase kinase 3 beta (GSK3-β). GSK3-β is a crucial enzyme that, when active, can promote inflammation. Its inhibition by the Akt pathway is a key step in this compound's neuroprotective action. This pathway is fundamental to reducing glial cell activation and subsequent neuroinflammation.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Dopamine D2 receptor signaling has been shown to negatively regulate this pathway. Activation of D2R can inhibit the IKKα/IκBα/NF-κB pathway, preventing the nuclear translocation of the p65 subunit of NF-κB. This action is critical as it serves as the "priming" signal for the NLRP3 inflammasome by controlling the expression of NLRP3 and pro-IL-1β.

Unraveling the Enigma: A Technical Guide to the Biphasic Locomotor Effects of Quinpirole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex, dose-dependent effects of Quinpirole, a selective dopamine D2/D3 receptor agonist, on locomotor activity. By synthesizing findings from key preclinical studies, this document provides a comprehensive overview of the underlying mechanisms, experimental methodologies, and critical data, offering valuable insights for researchers in neuroscience and professionals in drug development.

Core Concept: The Biphasic Dose-Response

This compound is well-documented to induce a biphasic effect on locomotor activity in rodents. This is characterized by a reduction in movement at low doses and a hyperactive response at higher doses. This dual action is primarily attributed to the differential activation of presynaptic and postsynaptic dopamine D2-like receptors.

-

Low-Dose Hypoactivity: At lower concentrations, this compound preferentially stimulates presynaptic D2 autoreceptors. These receptors act as a negative feedback mechanism on dopamine neurons, inhibiting dopamine synthesis and release, which leads to a decrease in overall locomotor activity.

-

High-Dose Hyperactivity: As the dose of this compound increases, it begins to act on postsynaptic D2 receptors in brain regions associated with motor control, such as the nucleus accumbens and striatum. The stimulation of these postsynaptic receptors overrides the initial inhibitory effect of autoreceptor activation, resulting in a significant increase in locomotor activity.

Quantitative Analysis of Locomotor Effects

The following tables summarize the dose-dependent and temporal effects of this compound on locomotor activity as observed in various preclinical studies.

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rodents

| Species | Dose (mg/kg) | Route of Administration | Observation Period | Effect on Locomotion | Reference |

| Rat | 0.03 | Subcutaneous (SC) | 120 minutes | Decrease | [] |

| Rat | 0.125 | Subcutaneous (SC) | 120 minutes | Biphasic (initial decrease, later increase) | [] |

| Rat | 0.2 | Subcutaneous (SC) | 60 minutes | Biphasic (initial suppression, later increase) | [2] |

| Rat | 0.5 | Subcutaneous (SC) | 120 minutes | Biphasic (initial decrease, later increase) | [] |

| Rat | 8.0 | Subcutaneous (SC) | 120 minutes | Increase | [] |

| Mouse | 0.05 | Intraperitoneal (IP) | 60 minutes | No significant change | |

| Mouse | 0.5 | Intraperitoneal (IP) | 60 minutes | Initial decrease | |

| Mouse | 1.0 | Intraperitoneal (IP) | 60 minutes | Initial decrease, followed by hyperactivity | |

| Mouse | 2.0 - 5.0 | Intraperitoneal (IP) | 60 minutes | No significant change |

Table 2: Temporal Dynamics of this compound's Effects on Locomotor Activity

| Species | Dose (mg/kg) | Time Post-Injection | Effect on Locomotion | Reference |

| Rat | 0.5 | 0-60 minutes | Decreased activity | |

| Rat | 0.5 | 60-120 minutes | Increased activity | |

| Mouse | 1.0 | 0-50 minutes | Immobility | |

| Mouse | 1.0 | 50-120 minutes | Enhanced locomotion | |

| Mouse | 0.5 | First 30 minutes | Significant decrease | |

| Mouse | 0.5 | Later 30 minutes | Trend towards increase |

Key Signaling Pathways

The biphasic locomotor response to this compound is orchestrated by the activation of D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. This initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

References

An In-depth Technical Guide on Quinpirole's Influence on Synaptic Plasticity and Learning

November 2025

Abstract

Quinpirole, a selective dopamine D2/D3 receptor agonist, exerts a profound and complex influence on synaptic plasticity and learning. This document provides a comprehensive technical overview of the multifaceted effects of this compound, synthesizing findings from numerous preclinical studies. It is intended for researchers, scientists, and professionals in drug development who are investigating the role of the dopaminergic system in cognitive function and neuropathological conditions. We delve into the molecular mechanisms, present quantitative data from key experiments in structured tables, provide detailed experimental protocols, and visualize complex signaling pathways and experimental workflows using the DOT language. The evidence collectively demonstrates that this compound's impact is highly dependent on the brain region, the specific learning paradigm, and the dosage administered, highlighting its intricate role in modulating neural circuitry and behavior.

Introduction

The dopaminergic system is a critical modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. Dopamine receptors, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are central to these processes. This compound, by selectively activating D2/D3 receptors, provides a powerful pharmacological tool to dissect the specific contributions of this receptor subfamily to the intricate processes of synaptic modification and cognitive function. D2-like receptors are G protein-coupled receptors that primarily couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Their activation can influence neuronal excitability, neurotransmitter release, and gene expression, thereby shaping synaptic strength and neuronal network activity. This guide will explore the detailed effects of this compound on various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), and its consequential impact on different learning and memory tasks.

Influence of this compound on Synaptic Plasticity

This compound's effects on synaptic plasticity are bidirectional and context-dependent, often showing opposing effects in different brain regions or even at different synapses within the same region.

Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement in signal transmission between two neurons, is a primary model for studying the synaptic basis of learning. The influence of this compound on LTP is notably complex.

In the hippocampus, a brain region crucial for memory formation, activation of D2-like receptors by this compound has been shown to modulate LTP induction. Some studies report that D2 receptor activation can lower the threshold for LTP induction, while others suggest it can inhibit LTP.[1][2] For instance, in the dentate gyrus of freely moving rats, priming of D2-like receptors with a low concentration of this compound that did not affect basal synaptic transmission was found to inhibit depotentiation without affecting LTP.[3] However, antagonism of D2-like receptors with remoxipride prevented the initiation of both short-term and long-term potentiation in the hippocampal CA1 region.[1] Mice lacking D2 receptors also exhibit reduced LTP.[4]

In the prefrontal cortex (PFC), dopamine, via both D1 and D2 receptors, enables the induction of spike timing-dependent LTP (t-LTP). Specifically, dopamine acts on D2 receptors in local GABAergic interneurons to suppress inhibitory transmission, thereby gating the induction of t-LTP.